Product packaging for 4,6-Dimethyltriazolo[1,5-b]pyridazine(Cat. No.:)

4,6-Dimethyltriazolo[1,5-b]pyridazine

Cat. No.: B13108594
M. Wt: 148.17 g/mol
InChI Key: BCCHDJFWZYQIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Nitrogen-Containing Fused Heterocycles

Nitrogen-containing fused heterocycles are organic compounds characterized by at least two rings, one of which is heterocyclic and contains at least one nitrogen atom, sharing a common bond. These structures are of immense importance as they form the core of numerous natural products and synthetic molecules with profound biological activities. Their prevalence is notable in pharmaceuticals, with a significant percentage of FDA-approved drugs featuring these scaffolds. The arrangement of nitrogen atoms within the fused ring system allows for a variety of intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets like enzymes and receptors.

Overview of Triazolopyridazine Scaffolds in Academic Inquiry

The triazolopyridazine core, a fusion of a triazole and a pyridazine (B1198779) ring, exists in several isomeric forms, including the nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine, nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, and the nih.govresearchgate.netnih.govtriazolo[1,5-b]pyridazine systems. These scaffolds are considered "purine isosteres," meaning they are structurally similar to the purine (B94841) bases found in DNA and RNA, which allows them to interact with biological systems in unique ways. nih.gov Academic inquiry into triazolopyridazine scaffolds has revealed their potential in a wide range of therapeutic areas. Notably, research has highlighted their activity as kinase inhibitors, which are crucial in cancer therapy, and as agents against parasitic diseases. nih.govnih.govnih.gov The versatility of the scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties.

The following table summarizes the biological activities of various functionalized triazolopyridazine derivatives, underscoring the scaffold's importance in drug discovery.

Derivative ClassTarget/ActivityResearch Focus
nih.govresearchgate.netnih.govTriazolo[4,3-b]pyridazinesc-Met and Pim-1 Kinase InhibitionDevelopment of dual inhibitors for anticancer activity. nih.govresearchgate.net
Substituted nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazinesAnti-Cryptosporidium AgentsAddressing parasitic infections, particularly in immunocompromised individuals. nih.govresearchgate.net
nih.govresearchgate.netnih.govTriazolo[4,3-b]pyridazine DerivativesBRD4 Bromodomain InhibitionInvestigation into epigenetic targets for cancer therapy. researchgate.net
Tetrazolo[1,5-b]pyridazine DerivativesEnergetic MaterialsSynthesis of nitrogen-rich compounds with potential applications as explosives. researchgate.netdtic.mil

Historical Development and Evolution of Research on Triazolo[1,5-b]pyridazines

Research into triazolo[1,5-b]pyridazines, while less extensive than some other isomers, has a history dating back to the mid-20th century. Early reports, such as those from the 1940s, laid the groundwork for the synthesis of this heterocyclic system. mdpi.com Initial synthetic methods often involved intramolecular cyclization of suitable precursors. mdpi.com Over the decades, synthetic methodologies have evolved significantly. Modern approaches offer more efficient and versatile routes to these compounds, including bimetallic-catalyzed reactions that allow for the construction of the fused ring system with greater control and in higher yields. researchgate.net This evolution in synthesis has been crucial for enabling more extensive biological screening and the development of structure-activity relationship (SAR) studies.

Rationale for Focused Academic Investigation of 4,6-Dimethyltriazolo[1,5-b]pyridazine

While extensive research on the specific this compound derivative is not widely published, the rationale for its academic investigation can be inferred from established principles of medicinal chemistry and SAR studies. The introduction of methyl groups onto a parent scaffold is a common strategy to systematically probe the steric and electronic requirements of a biological target's binding site.

The potential effects of the two methyl groups in the 4- and 6-positions are multifaceted:

Steric Influence: The methyl groups occupy specific regions in space, which can either enhance or hinder the molecule's ability to fit into a binding pocket. This steric effect is crucial for determining selectivity for a particular biological target.

Metabolic Stability: The presence of methyl groups can block sites on the molecule that are susceptible to metabolic degradation by enzymes in the body, potentially increasing the compound's half-life.

Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron distribution within the aromatic ring system, potentially influencing its reactivity and binding affinity.

Therefore, the synthesis and study of this compound would be a logical step in a medicinal chemistry program aimed at optimizing the properties of the triazolo[1,5-b]pyridazine scaffold for a specific therapeutic application.

Current Research Gaps and Emerging Opportunities in Triazolo[1,5-b]pyridazine Science

Despite the progress made, several research gaps and opportunities exist in the field of triazolo[1,5-b]pyridazine science. A significant gap is the limited exploration of the [1,5-b] isomer compared to its [4,3-b] counterpart. mdpi.com Much of the existing research on triazolopyridazines is concentrated on their potential as anticancer agents, particularly as kinase inhibitors. nih.govacs.org

Emerging opportunities include:

Exploration of New Therapeutic Areas: A systematic evaluation of the triazolo[1,5-b]pyridazine scaffold against a broader range of biological targets could uncover novel applications in areas such as neurodegenerative diseases, inflammatory disorders, and other infectious diseases beyond parasitology.

Development of Novel Synthetic Methodologies: While modern synthetic methods have improved, the development of even more efficient, green, and regioselective syntheses for specific isomers like the [1,5-b] system would accelerate research in this area. researchgate.net

Investigation of Underexplored Derivatives: As highlighted by the case of this compound, a vast chemical space of substituted derivatives remains largely unexplored. Focused studies on these analogs are necessary to build comprehensive SAR models.

Application in Materials Science: The nitrogen-rich nature of the triazolopyridazine core has been explored for creating energetic materials. researchgate.netdtic.mil Further investigation into the material properties of these compounds could lead to new applications beyond medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B13108594 4,6-Dimethyltriazolo[1,5-b]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

4,6-dimethyltriazolo[1,5-b]pyridazine

InChI

InChI=1S/C7H8N4/c1-5-3-6(2)9-11-7(5)4-8-10-11/h3-4H,1-2H3

InChI Key

BCCHDJFWZYQIES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=CN=N2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4,6 Dimethyltriazolo 1,5 B Pyridazine

Overview of Synthetic Strategies Towards the Triazolo[1,5-b]pyridazine Core

The synthesis of the triazolo[1,5-b]pyridazine core, a fused heterocyclic system, is a subject of significant interest in medicinal and materials chemistry. researchgate.netresearchgate.net Strategies for its construction predominantly rely on the formation of the triazole ring onto a pre-existing pyridazine (B1198779) moiety. A common and effective approach involves the cyclization of 3-aminopyridazine (B1208633) derivatives. researchgate.netsemanticscholar.org This method capitalizes on the reactivity of the amino group and an adjacent ring nitrogen to build the five-membered triazole ring.

Another key strategy is the [3+2] cycloaddition reaction. This involves reacting a 1-aminopyridizinium salt, generated in situ from a pyridazine and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA), with a two-atom component. nih.gov This powerful method allows for the direct formation of the fused bicyclic system.

Furthermore, intramolecular oxidative ring closure of precursors such as hydrazones derived from pyridazine aldehydes or ketones presents a viable route. mdpi.com More advanced methodologies include tandem or cascade reactions that form multiple bonds in a single operation, often mediated by transition metal catalysts. researchgate.netresearchgate.net These modern approaches offer increased efficiency and atom economy, aligning with the principles of green chemistry. researchgate.net

Classical Synthetic Routes to 4,6-Dimethyltriazolo[1,5-b]pyridazine and Analogues

Classical synthetic routes remain fundamental in accessing the this compound scaffold and its analogues. These methods typically involve the stepwise construction and cyclization of carefully designed acyclic or heterocyclic precursors.

Cyclization Reactions of Precursors (e.g., 3-aminopyridazine derivatives, hydrazones)

The cyclization of 3-aminopyridazine derivatives is a cornerstone for the synthesis of the researchgate.netmdpi.comacs.orgtriazolo[1,5-b]pyridazine system. researchgate.net To obtain this compound, the logical starting material would be 3-amino-4,6-dimethylpyridazine. This precursor can react with various reagents to introduce the remaining atoms of the triazole ring followed by cyclization. For instance, reaction with a nitrile in the presence of an oxidizing system can lead to the desired fused heterocycle. researchgate.netresearchgate.net

Another classical approach involves the intramolecular oxidative ring closure of hydrazones. mdpi.com In a synthesis tailored for the target compound, one could envision starting with 3-hydrazinyl-4,6-dimethylpyridazine, which could then be condensed with an appropriate carbonyl compound. Subsequent oxidation of the resulting hydrazone would induce cyclization to form the triazole ring. An alternative, as described for related isomers, involves the diazotization of a hydrazine (B178648) derivative, such as 1-(6-chloropyridazin-3-yl) hydrazine, which is then converted into the fused tetrazole ring system, a close analogue of the triazole system. iau.ir

Catalyst-Mediated Synthetic Approaches

The use of catalysts has revolutionized the synthesis of heterocyclic compounds, providing milder reaction conditions and enhanced selectivity.

Transition Metal-Catalyzed Oxidative Cycloaddition Reactions (e.g., Cu(I)/Zn(II)-catalyzed)

Transition metals are particularly effective in mediating the synthesis of triazolo[1,5-b]pyridazines. A highly efficient one-pot method involves a bimetallic cooperative catalysis system using Cu(I) and Zn(II). researchgate.netresearchgate.net This system catalyzes the oxidative cycloaddition of 3-aminopyridazines and nitriles. The reaction proceeds via a tandem sequence involving a C–N addition, facilitated by the cooperative action of the metal catalysts, and a subsequent I₂/KI-mediated intramolecular N–N bond formation. researchgate.netresearchgate.net This methodology has been shown to be effective for a range of substituted 3-aminopyridazines and various nitriles, demonstrating its versatility. researchgate.net While not explicitly demonstrated for 3-amino-4,6-dimethylpyridazine, the broad substrate scope suggests its applicability. researchgate.net

Below is a table summarizing the scope of a similar Cu/Zn-catalyzed synthesis of various 1,2,4-triazolo[1,5-b]pyridazine derivatives. researchgate.net

EntryR¹ (on Pyridazine)R² (from Nitrile)ProductYield (%)
1HCH₃3a63
2HPh3b63
3H4-FPh3c52
4H4-MePh3d36
5H4-OCF₃Ph3e18
6H2-FPh3f34
7H2-ClPh3g22
8H2-OMePh3h22
9H3-FPh3i39
10H3-OMePh3j27
11H3-Pyridin3l39
124-OMeCH₃3n33

Photocatalytic and Electrocatalytic Methodologies

As of now, specific photocatalytic and electrocatalytic methodologies for the synthesis of this compound have not been extensively reported in the reviewed literature. While these modern synthetic tools are gaining prominence in organic chemistry for their ability to enable novel transformations under mild conditions, their application to this particular heterocyclic core appears to be an area that is still developing.

Organocatalytic and Metal-Free Approaches

The development of synthetic routes to nitrogen-containing heterocycles that avoid the use of metal catalysts is a growing area of research, driven by the desire for more sustainable and cost-effective chemical processes. researchgate.net Organocatalysis, in particular, has emerged as a powerful tool for the construction of complex molecular architectures. beilstein-journals.orgnih.gov

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to the synthesis of its precursors. For instance, the formation of key intermediates, such as substituted pyridazines, can be achieved through metal-free pathways. One notable approach involves the reaction of 3-aminothieno[3,2-b]pyridine-2-carboxylate with 2-bromopyridine (B144113) derivatives in the presence of a base like cesium carbonate, which proceeds without a metal catalyst. nih.gov This type of C-N bond formation is crucial for building the pyridazine core, which can then be further elaborated to the triazolopyridazine system.

The general strategy for a metal-free synthesis of the triazolo[1,5-b]pyridazine ring system often involves the cyclization of a suitable precursor. For example, the reaction of 3,6-dichloropyridazine (B152260) with hydrazine hydrate (B1144303) can yield a hydrazinylpyridazine intermediate, which can then undergo diazotization and cyclization to form a tetrazolo[1,5-b]pyridazine. iau.ir Subsequent reactions can then be employed to introduce the desired methyl groups.

The following table illustrates representative metal-free approaches for the synthesis of related heterocyclic systems, which could be adapted for the synthesis of this compound.

Precursor 1Precursor 2Catalyst/ReagentConditionsProduct TypeReference
3-aminothieno[3,2-b]pyridine-2-carboxylate2-bromopyridineCs₂CO₃Toluene, 150 °CTetracyclic thienopyrimidinone nih.gov
3,6-dichloropyridazineHydrazine hydrate-Ethanol, RT1-(6-chloropyridazin-3-yl)hydrazine iau.ir
1-(6-chloropyridazin-3-yl)hydrazineNaNO₂/HCl-Ice bath6-chlorotetrazolo[1,5-b]pyridazine iau.ir

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance efficiency. smolecule.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, improving yields, and enabling cleaner reactions. This technology has been successfully applied to the synthesis of various triazole-containing heterocycles. nih.govmdpi.comnih.gov The synthesis of pyrazolo[3,4-d]pyridazine derivatives, for example, has been efficiently achieved through microwave irradiation, significantly reducing reaction times compared to conventional heating methods. researchgate.net

In a typical microwave-assisted synthesis of a triazolopyridazine derivative, a mixture of a suitable aminotriazole and a dicarbonyl compound or its equivalent is irradiated in a microwave reactor. The rapid and uniform heating provided by microwaves can lead to higher yields and shorter reaction times. For instance, the synthesis of 1-thiazolyl-pyridazinedione derivatives has been accomplished in a one-pot, three-component reaction under microwave irradiation, demonstrating the efficiency of this method. nih.gov

The table below summarizes examples of microwave-assisted synthesis of related heterocyclic compounds, showcasing the typical reaction conditions and improved outcomes.

Reactant 1Reactant 2SolventConditionsYieldReference
Maleic anhydrideThiosemicarbazideEthanolMW, 500W, 150°C, 2 minHigh nih.gov
EnaminonitrilesBenzohydrazides-MWGood to excellent mdpi.com
Heterocyclic o-aminonitrilesCyanopyridinesSolvent-freeMW, tBuOK, 100°C, 5-6 min42-62% unr.edu.ar

Solvent-Free and Atom-Economical Transformations

Solvent-free reactions and atom-economical transformations are central tenets of green chemistry, aiming to reduce waste and maximize the incorporation of starting materials into the final product. The development of copper-supported catalysts has enabled "flash" solvent-free synthesis of triazoles, where reactions can be completed in minutes. smolecule.com

Solvent-free synthesis of fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines has been achieved via microwave-assisted reaction of heterocyclic o-aminonitriles and cyanopyridines in the presence of a catalyst, offering advantages such as easy work-up and good yields. unr.edu.ar This approach minimizes the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution.

Atom economy is another crucial factor. Multicomponent reactions (MCRs) are particularly noteworthy in this regard, as they allow for the construction of complex molecules from three or more starting materials in a single step, thereby reducing the number of synthetic steps and the amount of waste generated. smolecule.com While specific MCRs for this compound are not detailed in the available literature, the general principle is highly applicable to the synthesis of such heterocyclic systems.

Post-Synthetic Derivatization and Functionalization of this compound

Post-synthetic modification is a powerful strategy for introducing functional diversity into a core heterocyclic scaffold. The this compound can be derivatized through various chemical transformations, allowing for the fine-tuning of its physicochemical and biological properties.

Functionalization can occur at different positions of the triazolopyridazine ring system. For instance, the introduction of chloro substituents via reagents like phosphorus oxychloride can create reactive sites for subsequent nucleophilic substitution reactions. smolecule.com This allows for the attachment of a wide range of functional groups, including amines, alcohols, and thiols.

A study on the synthesis of fused tetrazolo[1,5-b]pyridazine-based energetic compounds demonstrated that the core structure could be modified through hydrolysis and salt formation, leading to a series of new derivatives with altered properties. researchgate.net Similarly, the synthesis of novel smolecule.comnih.govacs.orgtriazolo[1,5-b] smolecule.commdpi.comnih.govacs.orgtetrazines showed that the heterocyclic system could be easily modified at the C(3) position through reactions with aliphatic alcohols and amines. beilstein-journals.org

The following table provides examples of post-synthetic modifications on related heterocyclic cores.

Starting CompoundReagentReaction TypeFunctional Group IntroducedReference
6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazineMOH (alkali metal hydroxide)Hydrolysis/Salt formationHydroxy, Alkali metal salt researchgate.net
smolecule.comnih.govacs.orgtriazolo[1,5-b] smolecule.commdpi.comnih.govacs.orgtetrazinesAliphatic alcohols/aminesNucleophilic substitutionAlkoxy/Amino groups beilstein-journals.org
6-chlorotetrazolo[1,5-b]pyridazineAminesNucleophilic substitutionAmino groups iau.ir

Mechanistic Elucidation of Key Synthetic Steps for this compound Formation

Understanding the reaction mechanisms involved in the formation of the triazolo[1,5-b]pyridazine ring system is crucial for optimizing existing synthetic methods and designing new ones. The formation of this fused heterocyclic system typically involves a cyclization step.

One common pathway for the formation of the triazolo[1,5-b]pyridazine core is the oxidative cyclization of an intermediate amidine. For example, a one-pot synthesis of 1,2,4-triazolo[1,5-b]pyridazines has been proposed to proceed through a cooperative Cu(I)/Zn(II)-catalyzed tandem C-N addition of a 3-aminopyridazine to a nitrile, forming an amidine intermediate. This intermediate then undergoes an I₂/KI-mediated intramolecular N-N bond formation to yield the final triazolopyridazine product. researchgate.net

Another plausible mechanism involves the intramolecular cyclization of an oxime precursor. The formation of a 1,2,3-triazolo[1,5-b]pyridazine has been described to occur through the intramolecular cyclization of an oxime, followed by further transformations. nih.gov

The synthesis of pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition reactions of mesoionic oxazolo-pyridazinones with acetylenic dipolarophiles provides another mechanistic insight. The reaction proceeds through the formation of a tricyclic intermediate which then eliminates carbon dioxide to yield the final product. nih.gov

While a definitive and universally accepted mechanism for all synthetic routes to this compound has not been established, these examples from related systems provide a strong basis for understanding the key bond-forming events.

Theoretical and Computational Investigations of 4,6 Dimethyltriazolo 1,5 B Pyridazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties and reactivity of heterocyclic compounds. researchgate.net For molecules like 4,6-Dimethyltriazolo[1,5-b]pyridazine, these methods provide deep insights into their chemical behavior at a molecular level.

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals and predict the electronic absorption spectra of related compounds. researchgate.net While specific HOMO-LUMO energy values for this compound are not found in the searched literature, this type of analysis would be essential to understand its charge transfer properties and reactivity.

Aromaticity and Electron Delocalization Studies

Computational methods are used to quantify aromaticity through various indices. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values inside a ring indicate aromatic character. ias.ac.in Another common method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the geometric parameter of bond length alternation; a value approaching 1 indicates high aromaticity. ias.ac.in Studies on related pyrazolopyridazinones show that the aromaticity of one fused ring can be influenced by the other and by the nature of substituents on the rings. ias.ac.in An investigation into this compound would involve calculating these indices to determine the degree of electron delocalization and aromatic stability of each ring.

Tautomerism and Isomerization Energies

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. Nitrogen-containing heterocycles frequently exhibit tautomerism, which can significantly affect their chemical and biological properties, as different tautomers possess distinct shapes, hydrophobicities, and hydrogen bonding capabilities. nih.govchemrxiv.org

For the triazolopyridazine scaffold, various tautomeric forms are possible depending on the position of the "mobile" proton on the nitrogen atoms of the triazole ring. Quantum chemical calculations are employed to determine the relative energies and stabilities of these different tautomers. researchgate.netnih.gov By calculating the isomerization energies, researchers can predict the most stable tautomer in the gas phase and in different solvents. nih.gov Such a study on this compound would clarify its predominant isomeric form under various conditions, which is crucial for understanding its interaction with biological targets.

Reactivity Indices and Fukui Functions for Electrophilic and Nucleophilic Sites

Global and local reactivity descriptors derived from DFT are used to predict how a molecule will react. Global descriptors like chemical hardness, chemical potential, and electrophilicity provide a general measure of a molecule's reactivity. scholarsresearchlibrary.com

To identify the most reactive sites within a molecule, local reactivity descriptors are used. Fukui functions are particularly valuable as they indicate the propensity of an atomic site to undergo a nucleophilic or electrophilic attack. researchgate.netderpharmachemica.com By analyzing the Fukui functions, one can pinpoint the specific atoms that are most susceptible to attack by electrophiles (where an incoming electron is most likely to go) and nucleophiles (from where an electron is most easily donated). scholarsresearchlibrary.comresearchgate.net This analysis for this compound would map out its reactive hotspots, guiding synthetic modifications and explaining its reaction mechanisms.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure, molecular modeling techniques explore the three-dimensional properties of molecules, such as their preferred shapes and dynamic behaviors.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt through the rotation of single bonds. For bicyclic systems, which are largely rigid, this analysis is often focused on the orientation of substituent groups. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can be theoretically applied to understand its conformational stability and interactions in different environments, such as in aqueous solutions or within the binding site of a protein.

In a theoretical solvent environment, MD simulations can reveal how the molecule interacts with water molecules, providing information about its solubility and the stability of its hydration shell. The simulations track the trajectory of each atom, allowing for the analysis of parameters like the root-mean-square deviation (RMSD) to assess conformational stability and the radial distribution function (RDF) to understand the solvation structure.

When studying the interaction of this compound with a biological target, such as a protein kinase, MD simulations can validate the stability of docking poses and elucidate the key interactions that stabilize the ligand-protein complex. For instance, simulations of analogous triazolopyridazine derivatives have been used to confirm that the ligand remains stably bound within the active site, often highlighting the persistence of crucial hydrogen bonds and hydrophobic interactions over the simulation time. researchgate.netnih.gov

Table 1: Theoretical Molecular Dynamics Simulation Parameters for this compound in a Simulated Aqueous Environment

ParameterValue/ConditionDescription
Force Field AMBER, CHARMM, GROMOSA set of parameters to calculate the potential energy of the system.
Solvent Model TIP3P, SPC/EA model for water molecules in the simulation.
Simulation Time 100 nsThe duration of the simulation.
Temperature 300 KThe temperature at which the simulation is run.
Pressure 1 atmThe pressure at which the simulation is run.
Ensemble NVT, NPTStatistical ensemble used (constant Number of particles, Volume, Temperature or constant Number of particles, Pressure, Temperature).

Ligand-Target Docking and Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are instrumental in predicting its theoretical binding modes with various biological targets. These studies on analogous compounds have often focused on kinases like c-Met and Pim-1, which are implicated in cancer. rsc.orgresearchgate.net

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

Docking studies of similar triazolopyridazine derivatives have predicted that these compounds can form key interactions within the ATP-binding site of kinases. rsc.orgresearchgate.net These interactions often include hydrogen bonds with hinge region residues, as well as hydrophobic and van der Waals interactions with other residues in the active site. For example, a hypothetical docking of this compound into a kinase active site might show the nitrogen atoms of the triazolo[1,5-b]pyridazine core acting as hydrogen bond acceptors, while the dimethyl groups could engage in hydrophobic interactions.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Target Based on Docking Studies of Analogues

Interaction TypePotential Interacting ResiduesRole in Binding
Hydrogen Bonding Hinge Region Amino Acids (e.g., Leucine, Alanine)Anchors the ligand in the active site.
Hydrophobic Interactions Aliphatic and Aromatic Residues (e.g., Valine, Isoleucine, Phenylalanine)Contributes to binding affinity and specificity.
Pi-Stacking Aromatic Residues (e.g., Tyrosine, Phenylalanine)Stabilizes the complex through non-covalent interactions with the aromatic rings.
Van der Waals Contacts Various ResiduesProvides overall shape complementarity and contributes to binding energy.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties. nih.gov

Derivation of Molecular Descriptors for this compound Analogues

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of analogues of this compound, a wide range of descriptors can be calculated. These are typically categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices, solvent-accessible surface area, and dipole moment.

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these include HOMO/LUMO energies, electrostatic potentials, and atomic charges.

The selection of relevant descriptors is a critical step in building a robust QSAR model.

Table 3: Examples of Molecular Descriptors Theoretically Calculated for this compound Analogues

Descriptor ClassExample DescriptorInformation Encoded
Constitutional Molecular WeightSize of the molecule.
Topological Wiener IndexBranching of the molecular skeleton.
Geometrical Solvent Accessible Surface Area (SASA)Molecular surface area accessible to a solvent.
Electronic Dipole MomentPolarity and charge distribution of the molecule.
Quantum Chemical HOMO EnergyElectron-donating ability.

Predictive Modeling of Molecular Interactions and Theoretical Activities

Once a set of descriptors has been calculated for a series of this compound analogues with known activities, statistical methods are employed to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest.

The goal is to develop a statistically significant equation that can reliably predict the activity of new, untested analogues based solely on their calculated descriptors. A robust QSAR model is characterized by high internal and external predictive power, typically assessed through cross-validation and prediction on an external test set.

For instance, a hypothetical QSAR model for a series of triazolopyridazine derivatives might reveal that increased hydrophobicity and the presence of a hydrogen bond donor at a specific position are positively correlated with their inhibitory activity against a particular enzyme. Such a model provides valuable guidance for the rational design of new compounds with potentially improved biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4,6 Dimethyltriazolo 1,5 B Pyridazine Analogues

Design Principles for 4,6-Dimethyltriazolo[1,5-b]pyridazine Analogues

The design of analogues based on the triazolo[1,5-b]pyridazine scaffold is often guided by established pharmacophores of known biologically active molecules, particularly kinase inhibitors. nih.govacs.org The core heterocyclic system serves as a rigid scaffold to which various functional groups can be appended to probe interactions with biological targets. Design strategies frequently involve leveraging the structural features of known inhibitors to enhance binding affinity and selectivity. nih.govresearchgate.net For instance, the triazolo-pyrazine fragment, a known active pharmacophore in some c-Met kinase inhibitors, has inspired the use of the triazolopyridazine core to improve binding with the hinge region of the kinase. nih.govacs.org

Bioisosteric Replacements and Their Theoretical Impact on Binding

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govpreprints.org In the context of triazolopyridazine analogues, this often involves replacing the core scaffold or its substituents with other groups that possess similar steric and electronic properties.

A notable example is the replacement of the triazolo[1,5-b]pyridazine core with a triazolo[1,5-a]pyrimidine system. nih.govacs.org This substitution, while seemingly minor, can significantly alter the electronic distribution and hydrogen bonding capacity of the molecule. nih.govpreprints.org The triazolo[1,5-a]pyrimidine scaffold is considered a bioisostere of purines and can mimic the interactions of N-acetylated lysine (B10760008) or carboxylic acids. mdpi.com Theoretically, this change can affect the binding affinity by altering the geometry of hydrogen bonds with the target protein. For example, a compound featuring a triazolo-pyrimidine structure showed improved cytotoxicity compared to its triazolo-pyridazine counterpart, suggesting a more favorable interaction with the biological target. nih.govacs.org The introduction of a sulfur atom as a bioisosteric replacement for a carbon atom is another strategy that can modify lipophilicity and create new, stabilizing interactions within a ligand-target complex. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling and ligand-based design are essential computational tools for discovering novel analogues when the three-dimensional structure of the target is unknown or when designing compounds based on a series of known active ligands. benthamscience.comvensel.org This approach identifies the crucial chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for biological activity. jbino.com

For kinase inhibitors, typical pharmacophore models derived from triazolopyridazine-like scaffolds include aromatic features, hydrogen bond donors, and acceptors. jbino.com These models are then used to screen virtual libraries for new compounds that match the pharmacophoric requirements. nih.gov This ligand-based drug discovery strategy has been successfully applied to identify new PIM-1 kinase inhibitors, where computational models guide the synthesis of novel derivatives. benthamscience.comvensel.org

Impact of Structural Modifications on Molecular Recognition and Binding (theoretical/in vitro)

The modification of substituents on the triazolopyridazine core has a profound impact on molecular recognition and binding affinity. Structure-activity relationship (SAR) studies have demonstrated that even small changes to the periphery of the molecule can lead to significant differences in biological activity.

For example, in a series of c-Met inhibitors, the introduction of a 5-methylthiazole (B1295346) fragment was found to be beneficial for activity. nih.gov Further SAR exploration revealed that substituting a 2-pyridyl group onto this thiazole (B1198619) moiety resulted in stronger cytotoxicity than substitutions with benzene, 3-pyridyl, or 4-pyridyl groups. nih.govacs.org Similarly, studies on dual c-Met/Pim-1 inhibitors showed that a hydrazone moiety was crucial for anticancer activity; its replacement with a pyrazole (B372694) ring or an acetohydrazide group led to a significant loss of cytotoxicity. researchgate.net The presence and position of methoxy (B1213986) groups on phenyl rings attached to the scaffold have also been shown to be critical determinants of potency. researchgate.netnih.gov

Molecular docking studies provide a theoretical basis for these in vitro findings. These studies consistently show that the nitrogen atoms of the triazolopyridazine core are key interaction points, often forming bidentate hydrogen bonds with the hinge region of kinases, such as with the MET-1160 residue in c-Met. nih.gov Substituents are oriented to occupy specific hydrophobic pockets and form additional hydrogen bonds. For instance, the amino group on a phenyl substituent of a triazolopyridazine analogue designed as a tubulin inhibitor was shown to form a hydrogen bond with Met β259, mimicking the binding of known colchicine (B1669291) site agents.

Below is a data table summarizing the structure-activity relationships of selected triazolo-pyridazine/-pyrimidine analogues against various cancer cell lines.

CompoundCore ScaffoldKey SubstituentsTarget Cell LineIC₅₀ (µM)Source
12eTriazolo-pyridazine4-Methyl-2-(pyridin-2-yl)thiazole-5-carboxamideA5491.06 ± 0.16 nih.govacs.org
12eTriazolo-pyridazine4-Methyl-2-(pyridin-2-yl)thiazole-5-carboxamideMCF-71.23 ± 0.18 nih.govacs.org
12fTriazolo-pyridazine4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxamideA549>10 nih.gov
19eTriazolo-pyrimidine4-Methyl-2-(pyridin-2-yl)thiazole-5-carboxamide on a 3-fluorophenyl linkerA5491.83 ± 0.25 nih.govacs.org
4aTriazolo-pyridazine6-(4-hydroxyphenyl)-3-(4-methoxyphenyl)MCF-70.0715 researchgate.net
4gTriazolo-pyridazine6-(4-methoxyphenyl)-3-(4-methoxyphenyl)MCF-70.0337 researchgate.net
8lTriazolo-pyridazineAmide linker with 4-fluorophenyl groupMV4-111.5 bohrium.com

Synthetic Accessibility and Diversification Strategies for SAR Exploration

The exploration of SAR is contingent upon the synthetic accessibility of the triazolopyridazine scaffold and the ability to generate a diverse library of analogues. The synthesis of this heterocyclic system is well-established, typically involving multi-step sequences that allow for diversification at various positions.

A common synthetic route begins with a substituted pyridazine (B1198779), such as 3,6-dichloropyridazine (B152260). bohrium.com One chlorine can be displaced with hydrazine (B178648) hydrate (B1144303) to form a hydrazinylpyridazine intermediate. This intermediate can then be reacted with a variety of aldehydes to form pyridazinyl hydrazones, which undergo oxidative cyclization to yield the 3,6-disubstituted- nih.govnih.govnsmsi.irtriazolo[4,3-b]pyridazine core. nih.govresearchgate.net The diversity of the final compounds is introduced through the selection of different aldehydes and by further modification of the remaining chloro group on the pyridazine ring. bohrium.comnih.gov

Another efficient method is the one-pot oxidative cycloaddition of 3-aminopyridazine (B1208633) derivatives with nitriles, which utilizes a cooperative Cu(I)/Zn(II) catalyst system followed by iodine-mediated intramolecular N-N bond formation. researchgate.net This approach offers high efficiency and aligns with green chemistry principles. researchgate.net These versatile synthetic strategies enable the creation of large libraries of compounds, which are essential for comprehensive SAR studies. nih.govbohrium.com

Computational SAR and SPR Modeling for Triazolo[1,5-b]pyridazine Derivatives

Computational modeling plays a pivotal role in understanding and predicting the SAR and SPR of triazolopyridazine derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to correlate the structural or physicochemical properties of compounds with their biological activities. mdpi.comnsmsi.ir

For triazolopyridine and related derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activities against targets like PIM kinases. benthamscience.comnsmsi.ir These models are built using statistical methods such as Multiple Linear Regression (MLR) combined with descriptor selection techniques like the Genetic Algorithm (GA). nsmsi.ir A robust QSAR model for PIM-1 inhibitors based on a triazolopyridazine series yielded high statistical significance (cross-validation coefficient q² = 0.8866, conventional correlation coefficient r² = 0.9298), indicating strong predictive power. benthamscience.comvensel.org Such models help to identify key molecular descriptors that influence activity, guiding the design of more potent analogues. researchgate.net

Beyond QSAR, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. benthamscience.com MD simulations can confirm the stability of binding modes predicted by docking and reveal key interactions that are maintained throughout the simulation. benthamscience.com Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of the ligand-protein complex, providing a more quantitative prediction of binding affinity and helping to refine SAR understanding. mdpi.com

Potential Applications of 4,6 Dimethyltriazolo 1,5 B Pyridazine in Chemical Biology and Materials Science Research

4,6-Dimethyltriazolo[1,5-b]pyridazine as Molecular Probes in Biological Systems

The rigid, planar structure and inherent electronic characteristics of fused heterocyclic systems like triazolopyridazines make them attractive candidates for development as molecular probes to investigate biological processes.

While direct studies on the fluorescence of this compound are not extensively documented, research on related fused pyridazine (B1198779) scaffolds highlights their potential in this area. For instance, a class of compounds known as Pyridazino-1,3a,6a-triazapentalenes (PyTAP), which also feature a fused pyridazine ring system, exhibit promising fluorescent properties. nih.gov These compact tricyclic scaffolds are chemically stable and can be modified through standard chemical reactions, such as palladium-catalyzed cross-coupling, to introduce various functional groups. nih.gov

Derivatives of the PyTAP scaffold have been successfully synthesized and analyzed for their spectroscopic properties. These compounds have been effectively tested as fluorescent probes for cellular imaging, demonstrating the utility of the pyridazine-containing core in developing tools for microscopy and molecular imaging in biological systems like HeLa cells. nih.gov This suggests that the triazolo[1,5-b]pyridazine core could similarly serve as a foundational structure for novel fluorophores, where substitutions at the dimethyl positions or on the triazole ring could be used to tune photophysical properties for specific imaging applications.

Affinity probes are essential tools in chemical biology for identifying the molecular targets of bioactive compounds. While the triazolopyridazine scaffold is a key component in the design of various inhibitors (as discussed in the following section), its specific application as a reactive handle or reporter group in affinity probes for target identification is a less explored area of research. The development of such probes would be a valuable extension of its utility, enabling researchers to elucidate the mechanisms of action for novel ligands based on this framework.

Scaffold Development in Ligand Design for Fundamental Chemical Biology Research

The triazolopyridazine core is a prominent scaffold in medicinal chemistry and ligand design, serving as a rigid and chemically stable anchor for building potent and selective inhibitors of various protein targets. Studies on the nih.govsmolecule.comnih.govtriazolo[4,3-b]pyridazine isomer are particularly illustrative of this potential.

This scaffold has been successfully employed to develop inhibitors for bromodomains, which are epigenetic "reader" proteins and are considered important therapeutic targets for diseases like cancer. nih.govresearchgate.net A series of nih.govsmolecule.comnih.govtriazolo[4,3-b]pyridazine derivatives have been identified as inhibitors of the bromodomain-containing protein 4 (BRD4) with micromolar efficacy. nih.govresearchgate.net X-ray crystallography studies have revealed that the triazole portion of the scaffold can form crucial water-mediated hydrogen bonds within the protein's binding pocket, while the pyridazine ring engages in π-stacking interactions with key amino acid residues like Tyrosine 97. nih.gov

Furthermore, derivatives of the nih.govsmolecule.comnih.govtriazolo[4,3-b]pyridazine scaffold have been synthesized as dual inhibitors of the c-Met and Pim-1 kinases, which are targets for antitumor therapies. nih.gov Certain derivatives showed significant antiproliferative activity across a panel of 60 human tumor cell lines. nih.govrsc.org The most potent compounds from this series demonstrated strong inhibitory activity against both c-Met and Pim-1 kinases, with IC₅₀ values in the nanomolar range. nih.gov

The research findings indicate that the triazolopyridazine core is a "privileged scaffold," providing a versatile starting point for designing specific ligands. By modifying the substituents on the core, researchers can fine-tune the binding affinity and selectivity for a wide range of biological targets.

Antiproliferative Activity of Selected Triazolo[4,3-b]pyridazine Derivatives
CompoundMean Growth Inhibition (GI%) at 10 µMc-Met Kinase IC₅₀ (µM)Pim-1 Kinase IC₅₀ (µM)
4a29.08%--
4g55.84%0.1630.283

Advanced Materials Science Applications (e.g., organic electronics, sensors, if relevant to the compound class)

The electron-deficient nature of the pyridazine ring, combined with the aromaticity of the fused triazole system, suggests that this compound could be a valuable building block in materials science. Fused heterocyclic systems with high electron affinity are sought after for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. The aromatic and polar nature of the this compound scaffold makes it a candidate for participating in such self-assembly processes.

The pyridazine moiety is known to engage in intermolecular π-π stacking, a key interaction for building supramolecular architectures. For example, helical oligomers containing pyridine (B92270) and pyridazine units have been shown to self-assemble into supramolecular nanochannels through this stacking mechanism. rsc.org Additionally, the triazole ring can participate in a variety of weak hydrogen bonds and other non-covalent interactions. nih.gov In the crystal structure of a related triazole-containing compound, interactions such as C–H···π, halogen bonds, and chalcogen bonds were found to cooperatively stabilize the resulting supramolecular assembly. nih.gov

Given these precedents, this compound could potentially form well-defined, self-assembled structures driven by a combination of π-π stacking of the fused aromatic core and hydrogen bonding involving the nitrogen atoms. Such properties are foundational for designing "smart" materials, molecular machines, and ordered thin films for various advanced applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.